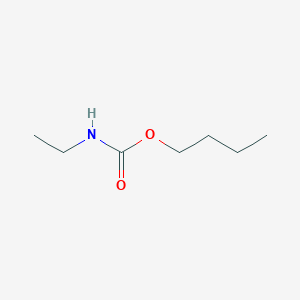
Butyl ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl ethylcarbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, medicine, and industry. This compound, specifically, is characterized by its unique chemical structure, which includes both butyl and ethyl groups attached to the carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl ethylcarbamate can be synthesized through several methods. One common approach involves the reaction of butylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: In an industrial setting, this compound can be produced via a continuous flow process. This method involves the reaction of butylamine and ethyl chloroformate in a solvent such as dichloromethane, with the reaction mixture being continuously stirred and maintained at a controlled temperature. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Butyl ethylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form butylamine, ethanol, and carbon dioxide.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound, leading to the formation of butyl carbamate and other oxidation products.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl or butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Butylamine, ethanol, carbon dioxide.
Oxidation: Butyl carbamate, various oxidation products.
Substitution: Substituted carbamates.
Scientific Research Applications
Butyl ethylcarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other carbamate derivatives.
Biology: this compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of polymers and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of butyl ethylcarbamate involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by forming stable carbamate-enzyme complexes. This interaction can affect the activity of the enzyme and alter biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Propyl carbamate
Comparison: Butyl ethylcarbamate is unique due to its specific butyl and ethyl groups, which confer distinct chemical and physical properties. Compared to methyl carbamate and ethyl carbamate, this compound has a higher molecular weight and different solubility characteristics. These differences can influence its reactivity and applications in various fields.
Properties
CAS No. |
16246-07-4 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
butyl N-ethylcarbamate |
InChI |
InChI=1S/C7H15NO2/c1-3-5-6-10-7(9)8-4-2/h3-6H2,1-2H3,(H,8,9) |
InChI Key |
USIYRFTZKYKHBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















